N-(2,4-dichlorobenzoyl)-N'-(4-isopropyl-3-methylphenyl)thiourea
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Overview
Description
N-(2,4-dichlorobenzoyl)-N’-(4-isopropyl-3-methylphenyl)thiourea is a synthetic organic compound characterized by the presence of a thiourea group attached to a dichlorobenzoyl and an isopropyl-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzoyl)-N’-(4-isopropyl-3-methylphenyl)thiourea typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-isopropyl-3-methylphenylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of N-(2,4-dichlorobenzoyl)-N’-(4-isopropyl-3-methylphenyl)thiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorobenzoyl)-N’-(4-isopropyl-3-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines or thiols.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorobenzoyl)-N’-(4-isopropyl-3-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In biological systems, it may modulate signaling pathways by interacting with cellular receptors or proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorobenzoyl)-N’-(4-isopropylphenyl)thiourea
- N-(2,4-dichlorobenzoyl)-N’-(3-methylphenyl)thiourea
- N-(2,4-dichlorobenzoyl)-N’-(4-isopropyl-3-methylphenyl)urea
Uniqueness
N-(2,4-dichlorobenzoyl)-N’-(4-isopropyl-3-methylphenyl)thiourea is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dichlorobenzoyl and isopropyl-methylphenyl moieties enhances its potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
2,4-dichloro-N-[(3-methyl-4-propan-2-ylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2OS/c1-10(2)14-7-5-13(8-11(14)3)21-18(24)22-17(23)15-6-4-12(19)9-16(15)20/h4-10H,1-3H3,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYIHSOBZYUUDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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